molecular formula C10H9FN2 B12953969 (5-Fluoroisoquinolin-3-yl)methanamine

(5-Fluoroisoquinolin-3-yl)methanamine

Cat. No.: B12953969
M. Wt: 176.19 g/mol
InChI Key: HUSDGQDQHSBKPU-UHFFFAOYSA-N
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Description

(5-Fluoroisoquinolin-3-yl)methanamine is a chemical compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. The presence of a fluorine atom at the 5-position and an amine group at the methanamine position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoroisoquinolin-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis often begins with isoquinoline as the starting material.

    Amination: The methanamine group can be introduced through a nucleophilic substitution reaction using reagents like ammonia or primary amines under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoroisoquinolin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Fluoroisoquinolin-3-yl)methanamine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound without the fluorine and methanamine groups.

    5-Fluoroisoquinoline: Similar structure but without the methanamine group.

    3-Aminomethylisoquinoline: Similar structure but without the fluorine atom.

Uniqueness

(5-Fluoroisoquinolin-3-yl)methanamine is unique due to the presence of both the fluorine atom and the methanamine group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

(5-fluoroisoquinolin-3-yl)methanamine

InChI

InChI=1S/C10H9FN2/c11-10-3-1-2-7-6-13-8(5-12)4-9(7)10/h1-4,6H,5,12H2

InChI Key

HUSDGQDQHSBKPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N=C2)CN)C(=C1)F

Origin of Product

United States

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